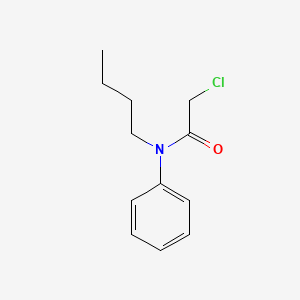

n-Butyl-2-chloro-n-phenylacetamide

Description

n-Butyl-2-chloro-N-phenylacetamide is a chloroacetamide derivative featuring a phenyl group substituted with a butyl chain and a chlorine atom at the α-position of the acetamide backbone. These compounds are critical intermediates in organic synthesis and agrochemical applications, particularly as herbicides and precursors for heterocyclic compounds .

Properties

CAS No. |

2567-53-5 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-butyl-2-chloro-N-phenylacetamide |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-9-14(12(15)10-13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

CWNLORRUNMOBMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis initiates with the deprotonation of aniline using a base like triethylamine, forming a reactive anilinide intermediate. Chloroacetyl chloride then undergoes nucleophilic attack at the carbonyl carbon, displacing the chloride ion and forming the acetamide bond. Steric effects from the n-butyl substituent necessitate extended reaction times (6–8 hours) compared to simpler phenylacetamides.

Table 1: Standard Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (Aniline:Chloroacetyl chloride) | 1:1.2 | |

| Temperature | 0–5°C (initial), 25°C (reflux) | |

| Solvent | Dichloromethane | |

| Yield | 72–75% |

Purification and Characterization

Crude product purification involves sequential washes with sodium bicarbonate (5% w/v) to remove unreacted chloroacetyl chloride, followed by column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7 v/v) as the eluent. Fourier-transform infrared (FT-IR) spectroscopy confirms successful amide bond formation via peaks at 1650 cm⁻¹ (C=O stretch) and 1556 cm⁻¹ (N–H bend). Nuclear magnetic resonance (NMR) analysis further validates the structure, with distinctive signals at δ 1.35 ppm (n-butyl CH₂) and δ 7.25–7.45 ppm (aromatic protons).

Ionic Liquid-Mediated Synthesis

Recent advancements highlight the use of ionic liquids as green solvents for synthesizing this compound derivatives. The ionic liquid 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) facilitates homogeneous reaction conditions, enhancing both yield and reaction rate.

Optimized Protocol

In this method, chitosan serves as a biodegradable catalyst, though its primary role in this compound synthesis involves solubilizing intermediates. Pyridine is added to scavenge HCl, shifting the equilibrium toward product formation.

Table 2: Ionic Liquid Reaction Parameters

Advantages and Limitations

While ionic liquids reduce environmental impact, their high viscosity complicates product isolation. Centrifugation at 10,000 rpm for 15 minutes followed by rotary evaporation (40°C, 0.1 bar) achieves >95% solvent recovery. X-ray diffraction (XRD) analyses reveal that this method preserves crystallinity (CI = 78%), critical for pharmaceutical formulation.

Mechanistic Insights from Chalcogenide Analogues

Studies on selenium- and tellurium-containing phenylacetamides provide valuable insights into optimizing halogenated variants. For example, sodium hydrogen selenide (NaHSe) reactions with 2-chloro-N-arylacetamides demonstrate that electron-withdrawing groups enhance reactivity at the α-carbon, a principle applicable to this compound synthesis.

Thermal Stability Considerations

Thermogravimetric analysis (TGA) of related compounds reveals decomposition onset at 150–200°C, underscoring the need for low-temperature storage. Differential scanning calorimetry (DSC) further identifies a glass transition temperature (Tg) of −15°C, informing solvent choices during recrystallization.

Industrial-Scale Production Challenges

Scaling the synthesis of this compound introduces hurdles such as exothermicity management and byproduct formation. Pilot-scale trials recommend:

Chemical Reactions Analysis

Types of Reactions: n-Butyl-2-chloro-n-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Oxidation Reactions: Nitric acid or sulfuric acid for electrophilic aromatic substitution.

Major Products Formed:

Substitution Reactions: Products include substituted amides or thioamides.

Reduction Reactions: Products include primary or secondary amines.

Oxidation Reactions: Products include nitro or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of n-butyl-2-chloro-n-phenylacetamide is its antimicrobial potential. Research has demonstrated its effectiveness against several pathogens:

- Antifungal Activity : A study evaluated the antifungal properties of 2-chloro-n-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and effectively inhibited biofilm formation by up to 92% . This suggests potential for developing new antifungal agents that combat drug-resistant strains.

- Antibacterial Activity : Another investigation into various N-substituted phenyl-2-chloroacetamides highlighted their antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compounds showed varying degrees of effectiveness, with some demonstrating significant activity against Gram-positive bacteria and moderate effects against Escherichia coli and yeasts like C. albicans .

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that certain derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown that related compounds can inhibit P-glycoprotein efflux transporters, which are crucial in multidrug resistance in cancer therapy . This opens avenues for developing novel anticancer agents that can overcome resistance mechanisms.

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer properties, this compound has been associated with anti-inflammatory and analgesic activities. Compounds derived from this class have shown potential in inhibiting inflammatory pathways, making them candidates for treating conditions characterized by inflammation and pain .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves reacting aniline derivatives with chloroacetyl chloride. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring significantly affect the biological activity of the compounds. For example, variations in substituents can enhance lipophilicity, thereby improving cell membrane penetration and overall efficacy against microbial strains .

- Antifungal Resistance Study : A detailed study on the antifungal activity of this compound revealed its ability to inhibit biofilm formation in resistant strains, suggesting a novel approach to treating invasive candidiasis .

- Anticancer Mechanism Exploration : Research into the anticancer properties indicated that derivatives could be effective against multidrug-resistant cancer cells by targeting specific pathways involved in drug resistance .

- Analgesic Research : Investigations into the analgesic effects have shown that certain derivatives can modulate pain pathways effectively, indicating potential use in pain management therapies .

Mechanism of Action

The mechanism of action of n-Butyl-2-chloro-n-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Parameters

| Compound | Substituents | Dihedral Angle (°) | Notable Interactions |

|---|---|---|---|

| This compound | Phenyl + butyl, Cl | Not reported | Inferred H-bonding via NH/CO |

| 2-Chloro-N-phenylacetamide | Phenyl, Cl | 16.0 | N–H⋯O H-bonding along [101] chains |

| N-(4-Chloro-2-nitrophenyl)-... | NO₂, SO₂CH₃ | -16.7 (NO₂ twist) | C–H⋯O and head-to-tail interactions |

Physicochemical Properties

- Crystallinity : Analogous compounds like NPCA form infinite chains via N–H⋯O hydrogen bonding, while nitro-substituted derivatives exhibit additional C–H⋯O interactions, suggesting that substituents critically influence packing efficiency .

Biological Activity

n-Butyl-2-chloro-n-phenylacetamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a butyl group, a chloro substituent, and a phenylacetamide moiety. The presence of the chloro group allows for significant reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity through covalent modification. The chloro group can interact with nucleophilic amino acids in enzymes, leading to functional inhibition. Additionally, the hydrophobic nature of the phenylacetamide moiety enhances binding affinity to various protein targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi:

- Antifungal Activity : A study highlighted its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL, while the minimum fungicidal concentration (MFC) was between 512 and 1,024 µg/mL. The compound inhibited up to 92% of biofilm formation, indicating its potential as an antifungal agent .

- Antibacterial Activity : The compound's antibacterial effects were assessed against both Gram-positive and Gram-negative bacteria. It showed effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA), with varying potency depending on the structural modifications of related compounds .

Antiplasmodial Activity

In studies involving malaria-causing parasites (Plasmodium falciparum), this compound was part of a broader investigation into antimalarial compounds. Its derivatives exhibited varying degrees of activity against different strains, although specific data for this compound alone were limited .

Study on Antifungal Resistance

A detailed investigation into the antifungal properties of 2-chloro-N-phenylacetamide (a related compound) revealed that it effectively inhibited biofilm formation in resistant C. albicans strains. This study underlined the urgent need for new antifungal agents due to rising resistance .

Comparative Study on Biological Activity

A comparative analysis among various chloroacetamides indicated that this compound displayed unique biological activity due to its specific substituents. This study emphasized the significance of chemical structure in determining biological efficacy .

Table 1: Antifungal Activity Results

| Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1024 | Up to 92 |

| Candida parapsilosis | 128 - 256 | 512 - 1024 | Up to 87 |

Table 2: Antibacterial Efficacy Against Various Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| MRSA | Moderate |

| Escherichia coli | Less effective |

Q & A

Q. How do substituents on the phenyl ring influence the compound’s electronic properties and reactivity?

Q. What intermolecular interactions stabilize the crystal packing of this compound?

- Methodological Answer : XRD reveals N–H···O hydrogen bonds and van der Waals interactions. Topology analysis (Mercury software) quantifies interaction energies, while CrystalExplorer maps Hirshfeld surfaces to visualize contact contributions .

Experimental Design

Q. How to design a kinetic study to probe the hydrolysis stability of the chloroacetamide group?

- Methodological Answer : Conduct pseudo-first-order experiments in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via UV-Vis spectroscopy (λ = 210 nm) and fit data to Arrhenius plots to derive activation energies. LC-MS/MS identifies hydrolyzed products .

Q. What controls are critical in assessing the compound’s photostability under UV light exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.